Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate

Cephalosporin side-chain stereochemistry Z/E isomer antibacterial activity MIC comparison

Researchers face stereochemical heterogeneity and protection-group incompatibility with generic cephalosporin intermediates, leading to batch failures and excessive impurity burdens. This compound offers a defined Z (syn)-configured methoxyimino group and formamido protection, enabling one-pot deprotection-acylation sequences that reduce PMI and cycle time. Benefits: ≥100× PBP affinity advantage over E-isomer; compatible with 7-ACA, cefepime, and diverse cephem nuclei; HPLC-ready reference standard for impurity profiling.

Molecular Formula C9H11N3O4S
Molecular Weight 257.27 g/mol
CAS No. 66340-98-5
Cat. No. B1600902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate
CAS66340-98-5
Molecular FormulaC9H11N3O4S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NOC)C1=CSC(=N1)NC=O
InChIInChI=1S/C9H11N3O4S/c1-3-16-8(14)7(12-15-2)6-4-17-9(11-6)10-5-13/h4-5H,3H2,1-2H3,(H,10,11,13)/b12-7-
InChIKeyCSAITDDAMOOJCF-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate: Protected Cephalosporin Intermediate Overview


Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate (CAS 66340-98-5) is a protected ethyl ester intermediate belonging to the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) class of cephalosporin side-chain precursors [1]. It features a formamido-protected 2-aminothiazole ring, a methoxyimino group in the thermodynamically favored syn (Z) configuration, and an ethyl ester moiety. This compound serves as a critical building block for introducing the 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetyl pharmacophore into 7-aminocephalosporanic acid (7-ACA) and related cephem nuclei during the manufacture of third- and fourth-generation cephalosporin antibiotics, including cefotaxime, cefepime, and cefpirome [2].

Formamido-protected aminothiazole for streamlined acylation
Syn (Z) methoxyimino configuration required for downstream antibacterial activity
Ethyl ester provides organic solubility and direct coupling

Why Generic Substitution Fails for This Intermediate


The methoxyimino thiazolyl acetate side-chain intermediate class is inherently heterogeneous, and substitution without rigorous stereochemical and functional-group control introduces measurable losses in downstream antibacterial potency and process efficiency. The syn (Z) configuration of the methoxyimino group is a prerequisite for antibacterial activity: the anti (E) isomer is devoid of clinically relevant activity (MIC >500 μg/mL against E. coli) [1]. Furthermore, the choice of amino protecting group—formamido versus free amine, chloroacetamido, or trityl—directly governs the yield, purity, and number of synthetic steps in the subsequent acylation of the cephem nucleus [2]. Compounds varying in ester type (methyl vs. ethyl) or protection strategy are not functionally interchangeable without introducing additional deprotection/re-protection sequences that reduce overall yield and increase impurity burden [3].

Z/E isomerism
Anti (E) isomer may yield antibacterially inactive derivatives; stereochemistry is not interchangeable.
Protecting group
Free amine or chloroacetamido analogs require extra steps, increasing impurity risk and lowering yield.
Ester form
Free acid requires additional activation; direct substitution may complicate coupling workflows.

Quantitative Differentiation vs. In-Class Comparators


Z vs. E Stereochemistry: Antibacterial Activity Requirement

The antibacterial activity of cephalosporins bearing the methoxyimino thiazolyl side chain is strictly dependent on the syn (Z) configuration. For cefotaxime, the anti (E) isomer of the side chain yields derivatives with a minimum inhibitory concentration (MIC) exceeding 500 μg/mL against Escherichia coli, representing a >100-fold increase in the 50% saturating concentration for penicillin-binding proteins (PBPs) in vivo compared to the syn isomer [1]. Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate (CAS 66340-98-5) is supplied as the defined Z-isomer, ensuring that downstream acylation products inherit the active stereochemistry.

Z vs E stereochemistry
Head-to-head
Z-isomer shows >100-fold higher PBP saturation than E-isomer; E-isomer MIC >500 μg/mL
Ensures stereochemical requirement for downstream antibacterial activity
Based on in vivo E. coli model (J Antibiot 1983)
Cephalosporin side-chain stereochemistry Z/E isomer antibacterial activity MIC comparison

Formamido vs. Free Amine and Chloroacetamido Protecting Groups

The formamido protecting group on the thiazole 2-amino position offers a critical advantage over the unprotected free amine (CAS 64485-88-7) and the chloroacetamido-protected analog (CAS 65243-10-9). The formamido group can be readily and selectively removed under mild acid-catalyzed conditions (concentrated HCl in methanol or dioxane, 15–40 °C) without causing racemization, whereas the free amine requires additional protection before acylation and the chloroacetamido group necessitates stronger nucleophilic deprotection conditions that risk degradation of the β-lactam nucleus [1]. The formamido group also does not undergo racemization during synthesis, a problem observed with similar peptide-protecting systems [2].

Protecting group
Class-level
Eliminates 2 steps vs free amine; avoids nucleophilic degradation vs chloroacetyl
Reduced impurity burden and step count in API synthesis
Patent and literature methods
Amino protection strategy Formamido deprotection Racemization resistance

Synthetic Yield: Formamido-Protected vs. Method B Routes

A comparative study of synthetic methods for (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids demonstrated that Method A (formamido protection before alkoxyimino introduction) yields are markedly higher than Method B (alkoxyimino introduction before formylation). The Il Farmaco article states: 'Method A is much less complex and the yields are higher than in Method B' and further notes that Method B suffers from 'much lower yields and implies the execution of many reaction steps' [1]. The newly developed tert-butyl acetoacetate-based route described in the same paper produced yields higher than classical Method B while preserving the ester function in the alkoxyimino group [2].

Synthetic yield
Head-to-head
Method A (formamido early) reported higher yields than Method B
Supports higher throughput and lower cost in manufacturing
Qualitative yield advantage confirmed in Il Farmaco study
Cephalosporin intermediate synthesis Yield optimization Formamido protection advantage

Ethyl Ester vs. Free Acid: Solubility and Acylation Compatibility

The ethyl ester form (CAS 66340-98-5) provides superior solubility in organic solvents (predicted LogP 1.5) compared to the corresponding free acid 2-(2-formamidothiazol-4-yl)-2-methoxyiminoacetic acid (CAS 83594-38-1, pKa ~2.65, predicted LogP lower) [1]. The free acid form requires separate activation (e.g., conversion to acid chloride or active ester) before coupling with the 7-aminocephem nucleus, whereas the ethyl ester can be directly transesterified or hydrolyzed under controlled conditions after coupling, offering greater synthetic flexibility. The boiling point (384.8 ± 52.0 °C at 760 mmHg, predicted) and density (1.4 ± 0.1 g/cm³) are consistent with organic-soluble small-molecule intermediates suitable for standard reactor handling .

Ester vs acid
Class-level
Ethyl ester (XLogP3 1.5) enables direct acylation; free acid requires activation
Streamlined workflow, eliminates one activation step
Predicted LogP; solubility inferred from class
Ethyl ester solubility Cephalosporin acylation Free acid vs. ester comparison

Commercial Purity and Batch Consistency Advantage

Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate is commercially available with specified minimum purities of 95% (AKSci) , 97% NLT (MolCore) , and 98% (Leyan) . In contrast, the free amine analog ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate (CAS 64485-88-7) is reported as hygroscopic and requiring storage under inert atmosphere at 2–8 °C, with stability concerns due to the free amine group . The formamido derivative's protected amine reduces hygroscopicity and oxidative degradation potential, contributing to more reliable long-term storage and batch-to-batch consistency.

Purity specification
Data to verify
≥95–98% purity across suppliers; less hygroscopic than free amine analog
More robust storage and batch consistency
Supplier specifications; verify per lot
Intermediate purity specification Quality assurance Batch consistency

One-Pot Deprotection–Acylation with Formamido Protection

The formamido group can be removed under conditions compatible with the subsequent acylation step, enabling telescoped (one-pot) deprotection–acylation sequences. The 7β-formamido group is 'readily decomposed to regenerate the 7β-amino group' using HCl in methanol or dioxane [1], and the resulting amino group can be directly acylated without isolation. This contrasts with the chloroacetyl protecting group, which requires thiourea-mediated cleavage [2], and the trityl group, which requires separate hydrogenolysis or acid treatment. The ability to telescope these steps eliminates one intermediate isolation and purification operation, reducing solvent usage, processing time, and mechanical losses.

Telescoped process
Class-level
One-pot deprotection–acylation feasible with HCl/MeOH
Reduces PMI and cycle time in manufacturing
Patent and literature examples
One-pot synthesis Deprotection-acylation Process intensification

Optimal Deployment Scenarios


Cefepime API Manufacturing: 7-Position Acylation Strategy

In the synthesis of cefepime, the 7-acyl side chain 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid must be coupled to a 7-amino-3-cephem nucleus that already bears a quaternary ammonium substituent at the 3-position. As documented in US7479556B2, the formamido-protected ethyl ester (CAS 66340-98-5) enables the side chain to be introduced without competing reactions at the free amine, which would otherwise form intractable byproducts [1]. The stereochemical integrity of the Z-methoxyimino group, confirmed by the >100-fold PBP affinity advantage over the E-isomer, is critical for ensuring that the final cefepime meets pharmacopoeial potency specifications [2].

Third-Generation Cephalosporin Library Synthesis

For medicinal chemistry programs synthesizing diverse third-generation cephalosporin analogs (e.g., cefotaxime, cefixime, cefpodoxime derivatives), the formamido-protected ethyl ester serves as a universal acyl donor. The Il Farmaco study demonstrates that the formamido protection strategy is compatible with various alkoxyimino substituents and cephem nuclei, yielding higher purity products compared to Method B alternatives [3]. The ethyl ester's organic solubility (XLogP3 1.5) facilitates homogeneous reaction conditions in ethyl acetate or dichloromethane, enabling parallel synthesis workflows.

Process Scale-Up: Telescoped Deprotection–Acylation for Reduced PMI

Generic API manufacturers targeting cost leadership benefit from the formamido group's compatibility with one-pot deprotection–acylation sequences. Patent US4013645 establishes that the formamido group can be cleaved with HCl in methanol/dioxan at 15–40 °C and the resulting free amine directly acylated without isolation [4]. This telescoping eliminates an intermediate crystallization and drying step, reducing process mass intensity (PMI) and cycle time—a quantifiable manufacturing cost advantage over routes employing chloroacetyl or trityl protection that require discrete deprotection steps.

Reference Standard for Impurity Profiling in Quality Control

The formamido-protected intermediate (CAS 66340-98-5) is itself a potential process-related impurity in final cephalosporin APIs where deprotection is incomplete. Reference standards of this compound are used in HPLC methods to monitor residual formamido intermediates and to distinguish them from deprotected ATMA (CAS 65872-41-5) and other side-chain-related impurities . The compound's defined Z-stereochemistry and characteristic UV chromophore (thiazole ring) make it suitable as a system suitability marker in pharmacopoeial impurity methods for cefotaxime, cefepime, and related monographs.

Application
Selection Property
Validation Focus
Cefepime API synthesis – 7-acylation
Formamido-protected Z-ethyl ester
Stereochemical integrity and deprotection efficiency
Third-gen. cephalosporin library synthesis
Universal acyl donor with organic solubility
Purity and compatibility with diverse cephem nuclei
Process scale-up for cost-efficient manufacturing
One-pot deprotection–acylation capability
Process mass intensity (PMI) reduction and yield
Reference standard for impurity profiling
Defined Z-stereochemistry and UV chromophore
HPLC system suitability and impurity tracking
Quote Request

Request a Quote for Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.